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Compound Name:
difluorobenzoic acid

Cat. No.: B1445162

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in
Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic
incorporation of fluorine atoms into organic scaffolds represents a cornerstone of molecular
design. The unique physicochemical properties imparted by fluorine—including its high
electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine
bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding
affinity. It is within this context that 4-(Dimethylamino)-3,5-difluorobenzoic acid emerges as a
compound of significant interest. Its structure, featuring a benzoic acid moiety flanked by two
fluorine atoms and activated by a dimethylamino group, presents a versatile platform for the
synthesis of novel pharmaceutical agents and functional materials. This guide provides a
comprehensive overview of its chemical identity, plausible synthetic routes, analytical
characterization, and potential applications, grounded in established chemical principles and
data from closely related analogues.

Part 1: Core Identification and Chemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for
its effective application in research and development. This section consolidates the key
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identifiers and physicochemical characteristics of 4-(Dimethylamino)-3,5-difluorobenzoic

acid.

Chemical Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and

scientific communication. The primary identifiers for 4-(Dimethylamino)-3,5-difluorobenzoic

acid are summarized below.

Identifier Value Source

CAS Number 244134-21-2 Chemical Abstracts Service
Molecular Formula CoHoF2NO2 N/A

Synonyms Benzoic acid, 4- N/A

(dimethylamino)-3,5-difluoro-

Physicochemical Properties

While experimentally determined data for this specific molecule is not extensively available in

peer-reviewed literature, predictive models and data from analogous compounds provide

valuable insights into its expected properties.

Property Predicted/Reported Value Notes

Molecular Weight 201.17 g/mol N/A

Boiling Point 289.6 +40.0 °C Predicted value.

Density 1.355 + 0.06 g/cm?3 Predicted value.

pKa 4.23+0.10 Predicted value.

Appearance Expected to be a solid at room Based on related benzoic acid

temperature.

derivatives.

Part 2: Synthesis and Purification
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A robust and reproducible synthetic protocol is essential for the reliable supply of high-purity
material for research and development. While a specific, peer-reviewed synthesis for 4-
(Dimethylamino)-3,5-difluorobenzoic acid is not readily available, a plausible synthetic
pathway can be conceptualized based on established organic chemistry transformations and
syntheses of structurally similar compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would likely involve the methylation

of a 4-amino-3,5-difluorobenzoic acid precursor. This precursor is accessible through multi-step

synthesis starting from commercially available materials.
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Caption: Proposed synthetic workflow for 4-(Dimethylamino)-3,5-difluorobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and would require experimental validation
and optimization.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline

o Rationale: The Rosenmund-von Braun reaction is a classic and effective method for the
introduction of a nitrile group onto an aryl halide.

e Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,
suspend 4-bromo-2,6-difluoroaniline and copper(l) cyanide (3 equivalents) in

dimethylformamide (DMF). Heat the mixture to reflux and maintain for 24 hours. After cooling

to room temperature, quench the reaction by pouring into an agueous solution of ammonium
hydroxide. The resulting precipitate can be filtered and purified.

Step 2: Hydrolysis to 4-Amino-3,5-difluorobenzoic acid[1]
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» Rationale: Basic hydrolysis of the nitrile provides the corresponding carboxylic acid.

e Procedure: Treat 4-amino-3,5-difluorobenzonitrile with an aqueous solution of sodium
hydroxide (e.g., 1 M) and heat to reflux for 24 hours[1]. After cooling, acidify the reaction
mixture with concentrated hydrochloric acid to precipitate the product as its hydrochloride
salt. The free base can be obtained by neutralization and extraction.

Step 3: Reductive Amination to 4-(Dimethylamino)-3,5-difluorobenzoic acid

o Rationale: The Eschweiler-Clarke reaction is a well-established method for the N,N-
dimethylation of primary amines using formaldehyde and formic acid.

e Procedure: To a solution of 4-amino-3,5-difluorobenzoic acid in formic acid, add an aqueous
solution of formaldehyde. Gently heat the mixture, which will result in the evolution of carbon
dioxide. Upon completion of the reaction, cool the mixture and adjust the pH to precipitate
the product.

Purification and Validation

 Purification: The final product would likely be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield a crystalline solid.

» Validation: The purity of the synthesized compound should be assessed by High-
Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic
methods as detailed in the following section.

Part 3: Analytical Characterization

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and
structural integrity of a chemical compound. This section outlines the expected spectroscopic
signature of 4-(Dimethylamino)-3,5-difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent
aromatic protons, a singlet for the six protons of the dimethylamino group, and a broad
singlet for the carboxylic acid proton. The chemical shift of the aromatic protons will be

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/methyl-4-_dimethylamino_-3_5-difluorobenzoate
https://www.benchchem.com/product/b1445162?utm_src=pdf-body
https://www.benchchem.com/product/b1445162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

influenced by the electron-donating dimethylamino group and the electron-withdrawing
fluorine and carboxylic acid groups.

e 13C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the
guaternary carbons (including the carboxyl carbon and the carbons attached to the fluorine
and amino groups) and the aromatic CH carbons. Carbon-fluorine coupling will result in
splitting of the signals for the fluorinated carbons.

e 1F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the
symmetric nature of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected
vibrational frequencies include:

A broad O-H stretch for the carboxylic acid (~2500-3300 cm™1).

A strong C=0 stretch for the carboxylic acid (~1700 cm™2).

C-N stretching vibrations for the dimethylamino group.

C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass
spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental
composition (CoHoF2NOz2). The fragmentation pattern would likely show the loss of the
carboxylic acid group and other characteristic fragments.
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Caption: Standard analytical workflow for the characterization of a synthesized compound.

Part 4: Applications and Future Directions

The structural motifs present in 4-(Dimethylamino)-3,5-difluorobenzoic acid suggest its
potential utility in several areas of research, particularly in medicinal chemistry.

Role in Drug Discovery

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals. The
presence of fluorine can enhance metabolic stability and binding affinity. The dimethylamino
group can serve as a key pharmacophoric feature or as a synthetic handle for further
elaboration. This compound could be a precursor for the synthesis of:

e Enzyme Inhibitors: The benzoic acid moiety can mimic natural substrates and interact with
active sites of enzymes.

e Receptor Ligands: The aromatic scaffold can be functionalized to target specific G-protein
coupled receptors (GPCRS) or other receptor families.

¢ Bioactive Scaffolds: The overall structure can serve as a starting point for the development of
libraries of compounds for high-throughput screening.

Materials Science Applications
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The electronic properties of this molecule, influenced by the interplay of the electron-donating
and electron-withdrawing groups, could make it a candidate for incorporation into:

e Organic Dyes and Pigments: The chromophoric system may impart interesting photophysical
properties.

e Functional Polymers: It could be polymerized or incorporated into polymers to create
materials with specific electronic or physical properties.

Part 5: Safety and Handling

While a specific safety data sheet (SDS) for 4-(Dimethylamino)-3,5-difluorobenzoic acid is
not widely available, general precautions for handling aromatic carboxylic acids and fluorinated
compounds should be strictly followed.

e General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of
dust and contact with skin and eyes.

o Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab
coat.

» Toxicology: The toxicological properties have not been thoroughly investigated. Treat as a
potentially hazardous substance.

Conclusion

4-(Dimethylamino)-3,5-difluorobenzoic acid represents a chemical entity with considerable
potential, primarily as a building block in the synthesis of more complex molecules for
pharmaceutical and materials science applications. While detailed experimental data for this
specific compound remains to be published, this guide provides a robust framework for its
identification, a plausible and scientifically grounded synthetic approach, and an outline of its
expected analytical characteristics and potential applications. As research in the field of
fluorinated organic compounds continues to expand, it is anticipated that the utility of such
strategically functionalized molecules will become increasingly apparent, paving the way for
new discoveries and innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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